rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5
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Overview
Description
rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5: is a stable isotope-labelled compound with the molecular formula C30H67ClO4. It is a derivative of 3-monochloropropane-1,2-diol (3-MCPD) ester, which is commonly found as a contaminant in various edible oils, including olive, cottonseed, and palm oils . This compound is used in scientific research for its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 typically involves the esterification of 3-chloropropane-1,2-diol with palmitic acid. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C5 isotope. The process involves the use of catalysts and specific reaction temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 involves its interaction with biological molecules. The compound can induce renal tubular necrosis and decrease spermatids in mice, indicating its potential nephrotoxic and reproductive effects . The molecular targets and pathways involved in these effects are still under investigation, but it is believed that the compound interferes with cellular processes and induces oxidative stress .
Comparison with Similar Compounds
rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 is compared with other similar compounds, such as:
rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C3: Another isotope-labelled analogue with similar properties but different isotopic composition.
3-Chloropropane-1,2-diol Dipalmitate: A non-isotope-labelled version of the compound used in similar research applications.
The uniqueness of this compound lies in its stable isotope labelling, which makes it valuable for precise analytical studies and research applications .
Properties
IUPAC Name |
(3-chloro-2-(1,2-13C2)hexadecanoyloxy(213C)propyl) (1,2-13C2)hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i29+1,30+1,33+1,34+1,35+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWXVGSHNINWHB-GTQNAZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13C](=O)OC[13CH](CCl)O[13C](=O)[13CH2]CCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747185 |
Source
|
Record name | 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-94-0 |
Source
|
Record name | 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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